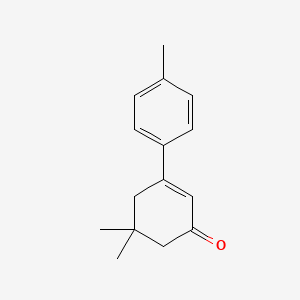
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H18O It is a derivative of cyclohexenone, featuring a cyclohexene ring substituted with a 4-methylphenyl group and two methyl groups at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 2,2-dimethyl-1,3-cyclohexanedione in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 5,5-dimethyl-3-(4-methylphenyl)cyclohexan-1-ol.
Substitution: Formation of 5,5-dimethyl-3-(4-bromomethylphenyl)cyclohex-2-en-1-one.
Applications De Recherche Scientifique
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexenone: A simpler analog with a similar cyclohexene ring structure but without the 4-methylphenyl and additional methyl groups.
3,5,5-Trimethyl-2-cyclohexen-1-one: Another analog with three methyl groups on the cyclohexene ring.
4-(3-Oxobutyl)-3,5,5-trimethyl-2-cyclohexen-1-one: A compound with a similar cyclohexene ring and additional functional groups.
Uniqueness
5,5-Dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one is unique due to the presence of both the 4-methylphenyl group and the two methyl groups at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
72036-52-3 |
|---|---|
Formule moléculaire |
C15H18O |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
5,5-dimethyl-3-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18O/c1-11-4-6-12(7-5-11)13-8-14(16)10-15(2,3)9-13/h4-8H,9-10H2,1-3H3 |
Clé InChI |
VBVILNYBMHFOQS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)CC(C2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















